Melamine

Übersicht

Beschreibung

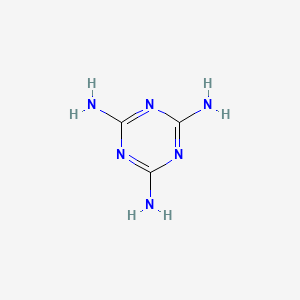

Melamine (1,3,5-triamino-2,4,6-triazine) is a nitrogen-rich heterocyclic organic compound (C₃H₆N₆) with a molar mass of 126.12 g/mol . It is a white crystalline solid with a melting point of 345°C and low water solubility (3.6 g/L at 20°C) . Industrially, this compound is synthesized from urea and serves as a precursor for this compound-formaldehyde (MF) resins, which are thermosetting plastics used in laminates, adhesives, and flame-retardant materials . Its high nitrogen content (67% by mass) has led to its misuse as a fraudulent protein booster in food products, notably linked to the 2008 Chinese milk scandal .

This compound exhibits moderate toxicity (oral LD₅₀ in rats: 3,161 mg/kg) but poses significant renal risks when combined with cyanuric acid due to crystal nephropathy . It is metabolized slowly, with 60–86.5% excreted unchanged in urine within 24 hours .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Melamin wird hauptsächlich aus Harnstoff durch eine Reihe chemischer Reaktionen synthetisiert:

Erhitzen von Harnstoff: Harnstoff wird erhitzt, um Ammoniak und Isocyansäure zu erzeugen.

Bildung von Cyanursäure: Die Isocyansäuremoleküle unterliegen einer Selbstkondensation, um Cyanursäure zu bilden.

Umsetzung zu Melamin: Cyanursäure wird weiter erhitzt und in Melamin umgewandelt.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Melamin durch katalytische Hochdruckumwandlung von Harnstoff hergestellt. Der Prozess umfasst die folgenden Schritte:

Zersetzung von Harnstoff: Harnstoff wird bei hohen Temperaturen (etwa 350 °C) und Drücken (ungefähr 10 MPa) zersetzt, um Melamin, Ammoniak und Kohlendioxid zu bilden.

Reinigung: Das Rohmelamine wird dann durch Kristallisation und Filtration gereinigt, um hochreines Melamin zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Melamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Kondensationsreaktionen: Melamin reagiert mit Formaldehyd unter Bildung von Melamin-Formaldehyd-Harzen, die duroplastische Polymere sind.

Hydrolyse: Melamin kann hydrolysiert werden, um Cyanursäure zu bilden.

Oxidation und Reduktion: Melamin kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Formaldehyd: Wird bei der Herstellung von Melamin-Formaldehyd-Harzen verwendet.

Säuren und Basen: Werden bei der Hydrolyse und anderen Reaktionen eingesetzt, um die Struktur von Melamin zu modifizieren.

Oxidations- und Reduktionsmittel: Werden bei Oxidations- und Reduktionsreaktionen eingesetzt.

Hauptprodukte

Melamin-Formaldehyd-Harze: Werden in Laminaten, Klebstoffen und Beschichtungen verwendet.

Cyanursäure: Entsteht durch Hydrolyse von Melamin.

Analyse Chemischer Reaktionen

Types of Reactions

Melamine undergoes various chemical reactions, including:

Condensation Reactions: this compound reacts with formaldehyde to form this compound-formaldehyde resins, which are thermosetting polymers.

Hydrolysis: this compound can be hydrolyzed to form cyanuric acid.

Oxidation and Reduction: This compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Formaldehyde: Used in the production of this compound-formaldehyde resins.

Acids and Bases: Used in hydrolysis and other reactions to modify this compound’s structure.

Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products

This compound-Formaldehyde Resins: Used in laminates, adhesives, and coatings.

Cyanuric Acid: Formed through hydrolysis of this compound.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1.1 Melamine-Formaldehyde Resins

this compound is primarily known for its role in the production of this compound-formaldehyde resins. These thermosetting plastics are characterized by their durability and heat resistance, making them suitable for various applications:

- Laminates : Used in flooring, countertops, and decorative surfaces.

- Adhesives : Employed in woodworking for bonding particleboard and plywood.

- Coatings : Utilized as protective coatings for wood and textiles.

- Molding Compounds : Molds for kitchenware and dishware are created using this compound-formaldehyde resins due to their strength and heat resistance .

1.2 Flame Retardants

this compound compounds act as effective flame retardants in textiles and foams. They release nitrogen gas when exposed to high temperatures, which helps dilute flammable gases and slow down combustion processes . This property is particularly valuable in manufacturing heat-resistant clothing and insulation materials.

1.3 Particle Boards

this compound is used in the production of particle boards, which are lighter and more cost-effective than traditional wood products. The incorporation of this compound enhances the mechanical strength and moisture resistance of these boards .

Consumer Products

2.1 Kitchenware

this compound is commonly found in kitchenware such as plates, bowls, and utensils due to its lightweight nature and durability. The material is resistant to scratches and stains, making it ideal for everyday use .

2.2 Cleaning Products

this compound foam is utilized in cleaning sponges that effectively remove stains without the need for chemical cleaners. This application has gained popularity for its eco-friendly approach to cleaning .

Environmental Research

3.1 Detection Methods

Recent studies have focused on developing sensitive detection methods for this compound in food products, particularly after incidents of contamination in infant formula and other dairy products. Techniques such as high-performance liquid chromatography (HPLC) and fluorescence sensors have been employed to detect this compound at very low concentrations .

3.2 Toxicological Studies

Research has indicated that this compound exposure can lead to kidney damage due to crystal formation when combined with other substances like cyanuric acid. Studies show that this compound can induce oxidative stress in kidney cells, leading to cell death and potential kidney stone formation .

Case Studies

Wirkmechanismus

Melamine exerts its effects through various mechanisms:

Flame Retardancy: this compound releases inert gases such as nitrogen, steam, and ammonia when burned, which take away heat and dilute oxygen, thereby acting as a flame retardant.

Formation of this compound-Cyanurate Complex: When combined with cyanuric acid, this compound forms an insoluble complex that can lead to kidney stones .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Melamine belongs to the s-triazine family, sharing structural similarities with cyanuric acid, ammeline, and ammelide. Key differences are summarized below:

| Property | This compound | Cyanuric Acid | Ammeline | Ammelide | Glycoluril |

|---|---|---|---|---|---|

| Molecular Weight | 126.12 g/mol | 129.07 g/mol | 127.11 g/mol | 128.09 g/mol | 142.12 g/mol |

| pKa | 5.35 (acidic) | 6.88–13.5 | 9.0 (basic) | Not available | Not available |

| Solubility (H₂O) | 3.6 g/L | 2.0 g/L | 0.1 g/L | 0.1 g/L | 0.5 g/L |

| Log P | -0.17 | 0.61 | -0.19 | 0.35 | Not available |

| Key Applications | MF resins, flame retardants | Pool disinfectant | Hydrolysis product of this compound | Intermediate in this compound degradation | Cross-linking agent in polymers |

| Primary Toxicity | Renal crystals (with cyanuric acid) | Low alone, synergistic with this compound | Low toxicity | Low toxicity | Low toxicity |

Structural Notes:

- Cyanuric acid (C₃H₃N₃O₃) forms hydrogen-bonded complexes with this compound, leading to insoluble this compound cyanurate crystals in kidneys .

- Ammeline and ammelide are hydrolysis products of this compound, with even lower solubility, complicating their detection in biological systems .

- Glycoluril (C₄H₆N₄O₂) shares fire-retardant applications with this compound but acts as a cross-linker in formaldehyde resins rather than a resin precursor .

Toxicity and Pharmacokinetics

- This compound vs. Cyanuric Acid : Individually, both compounds exhibit low toxicity (e.g., cyanuric acid LD₅₀ in rats: 7,700 mg/kg). However, co-exposure results in rapid crystal formation in renal tubules, causing acute kidney injury . Pharmacokinetic studies in F344 rats show this compound’s slower absorption (Tₘₐₓ: 2–4 hours) compared to cyanuric acid (Tₘₐₓ: 1–2 hours) .

- Adenine and Formoguanamine : These triazine analogs are potent diuretics but lack this compound’s nephrotoxic synergy. Formoguanamine’s diuretic potency in dogs is 145× that of urea, versus this compound’s 18.6× .

- Synergistic Effects : this compound-cyanurate crystals obstruct renal tubules, while this compound alone induces oxidative stress and neuronal apoptosis in the hippocampus, impairing cognitive function .

Pharmacological Interactions

- Antioxidants : Co-administration of vitamins C and E mitigates this compound-induced oxidative stress in rat hippocampi, restoring synaptic plasticity .

- Autophagy Modulators : Rapamycin, an autophagy activator, reverses this compound-induced cognitive deficits by enhancing protein clearance in neurons .

Biologische Aktivität

Melamine, chemically known as 1,3,5-triazine-2,4,6-triamine, is an organic compound that has garnered significant attention due to its diverse applications and potential health risks. Originally utilized in the manufacturing of plastics and resins, this compound has been implicated in various toxicological studies, particularly concerning its biological activity and effects on human health. This article explores the biological activity of this compound, focusing on its neurotoxicity, nephrotoxicity, and overall impact on cellular mechanisms.

Neurotoxicity

Recent studies have highlighted this compound's detrimental effects on the central nervous system (CNS). Research indicates that this compound exposure can lead to cognitive impairments and disrupt neuronal function. For instance, a study demonstrated that this compound exacerbates neurotoxicity in neuronal SH-SY5Y cells, particularly in aging models. The findings showed a significant reduction in superoxide dismutase (SOD) activity and catalase (CAT) activity in cells treated with this compound, indicating oxidative stress induction .

Key Findings:

- This compound exposure leads to increased Casp3 activity, a marker of apoptosis.

- It disrupts synaptic plasticity by affecting glutamate receptors, crucial for learning and memory .

- Cognitive performance is impaired due to hippocampal neuron loss associated with this compound treatment .

Nephrotoxicity

This compound is also known for its nephrotoxic effects. Studies have reported significant alterations in renal tissue architecture following this compound exposure. In a rat model study, this compound administration led to elevated levels of malondialdehyde (a marker of oxidative stress) and reduced antioxidant gene expression . Furthermore, the compound was shown to induce oxidative stress in renal tissues by decreasing the activities of key antioxidant enzymes like SOD and CAT .

Table 1: Summary of Nephrotoxic Effects Observed in Animal Studies

The biological activity of this compound is mediated through several mechanisms:

- Oxidative Stress : this compound induces oxidative stress by decreasing antioxidant enzyme activities and increasing reactive oxygen species (ROS) levels.

- Apoptosis : The compound activates apoptosis pathways as evidenced by increased Casp3 activity in treated cells.

- Neurotransmitter Disruption : this compound affects neurotransmitter systems by modulating glutamate receptor functions, leading to impaired synaptic transmission.

Case Study 1: this compound Contamination in Food Products

The infamous this compound contamination incident in 2008 raised global awareness about the compound's toxicity. An analysis revealed varying contamination levels across different food products:

- Liquid Milk and Yogurt : Contamination ranged from 0.6 to 648 mg/kg.

- Powdered Milk Products : Levels varied from less than 1 to 6,196 mg/kg .

This incident highlighted the need for stringent food safety regulations regarding this compound levels in consumables.

Case Study 2: Protective Agents Against this compound Toxicity

Research has explored potential protective agents against this compound-induced toxicity. For example, Nootkatone was shown to counteract nephrotoxic effects by modulating oxidative stress responses and inflammatory pathways . This suggests avenues for therapeutic interventions in cases of this compound exposure.

Q & A

Basic Research Questions

Q. What are the established laboratory methods for synthesizing melamine, and how do reaction conditions influence yield and purity?

this compound is synthesized via urea decomposition under high-pressure conditions (400°C), where urea breaks down into cyanic acid and ammonia. Catalysts (e.g., silica-alumina) enhance polymerization efficiency. Methodological considerations include controlling temperature gradients to minimize byproducts like CO₂ and optimizing catalyst ratios for higher purity . Post-synthesis, techniques like recrystallization or solvent washing are critical for purification.

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

Key protocols include:

- Ventilation : Use local exhaust and general ventilation to prevent dust accumulation .

- PPE : Wear N95 respirators, gloves, and goggles to avoid inhalation, skin contact, or eye irritation .

- Containment : Avoid spills using sealed containers and mechanical recovery methods for leaked material .

- Training : Implement Good Laboratory Practice (GLP) training to reduce exposure risks .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Chromatography : HPLC and GC coupled with UV/Vis or mass spectrometry (MS) detect this compound at trace levels (detection limits ≤ 0.1 ppm) .

- Spectroscopy : FTIR and NMR validate structural integrity, while atomic absorption spectroscopy (AAS) identifies metal contaminants .

- Standardization : Calibrate instruments using certified reference materials (CRMs) and validate methods via spike-recovery tests .

Q. How do this compound’s physicochemical properties (e.g., solubility, thermal stability) impact experimental design?

- Solubility : Low water solubility (0.3 g/L at 20°C) necessitates polar solvents (e.g., DMSO) for dissolution, influencing reaction kinetics .

- Thermal Stability : Decomposes at 350°C, requiring controlled heating in resin synthesis to prevent degradation .

- Hygroscopicity : Pre-store samples in desiccators to avoid moisture-induced aggregation during gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data (e.g., oral vs. dermal toxicity) for this compound?

- Leaching Studies : Simulate physiological conditions (e.g., pH, temperature) to measure this compound release from composites into biological fluids .

- Dose-Response Models : Calculate NOEC (No Observed Effect Concentration) and EC50 (Half-Maximal Effective Concentration) using in vitro assays (e.g., cell viability tests) .

- Cross-Study Comparisons : Apply meta-analysis to harmonize data from diverse models (rodent vs. human cell lines) and identify confounding variables (e.g., metabolite interactions) .

Q. What methodologies address regulatory challenges for this compound in applications like intumescent coatings?

- Advocacy Frameworks : Collaborate with industry consortia (e.g., CEPE this compound IC Research WG) to generate data on leaching behavior and socio-economic impacts of alternatives .

- Risk-Benefit Analysis : Use probabilistic models to compare this compound’s fire-retardant efficacy against substitutes (e.g., phosphates) while assessing toxicity thresholds .

Q. What experimental approaches assess the long-term environmental impact of this compound degradation products?

- Fate and Transport Modeling : Track this compound derivatives (e.g., cyanuric acid) in soil-water systems using isotopic labeling (e.g., ¹⁵N-melamine) .

- Ecotoxicology Assays : Determine PNEC (Predicted No-Effect Concentration) for aquatic organisms via chronic exposure tests (e.g., Daphnia magna mortality assays) .

Q. How can advanced characterization techniques improve understanding of this compound’s polymer network formation?

- Dynamic Mechanical Analysis (DMA) : Measure crosslink density in this compound-formaldehyde resins under varying curing conditions .

- X-ray Diffraction (XRD) : Analyze crystallinity changes during resin aging to predict material lifespan .

- In Situ Spectroscopy : Monitor real-time polymerization kinetics using Raman or FTIR to optimize catalyst ratios .

Eigenschaften

IUPAC Name |

1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6, Array | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25778-04-5, Array | |

| Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25778-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020802 | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |

CAS No. |

108-78-1, 5432-64-4 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MELAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3GP2YSD88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.